

What is the structure of Mal-PEG5-acid?

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Compound of Interest

Compound Name: *Mal-PEG5-acid*

Cat. No.: *B608845*

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An In-depth Technical Guide to **Mal-PEG5-acid**

Introduction

Mal-PEG5-acid is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation and drug development. It features two distinct reactive moieties at either end of a polyethylene glycol (PEG) spacer: a maleimide group and a carboxylic acid group. This dual functionality allows for the covalent linkage of two different molecules, a process central to the creation of complex biomolecules like antibody-drug conjugates (ADCs) and PROTACs (Proteolysis Targeting Chimeras).[1][2][3] The central PEG chain is a hydrophilic spacer that enhances the solubility and biocompatibility of the resulting conjugate.[4][5] This guide provides a detailed overview of the structure, properties, and applications of **Mal-PEG5-acid** for researchers and professionals in the field.

Chemical Structure and Properties

Mal-PEG5-acid is systematically named 1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid. Its structure consists of three key components:

- **Maleimide Group:** A thiol-reactive functional group that specifically and efficiently reacts with sulfhydryl groups (-SH), such as those found in cysteine residues of proteins, to form a stable thioether bond.
- **Polyethylene Glycol (PEG) Spacer:** A five-unit PEG chain that is hydrophilic, non-immunogenic, and flexible. This spacer improves the solubility of the molecule and the final

conjugate in aqueous media, reduces steric hindrance, and can improve the pharmacokinetic profile of the conjugated molecule.

- **Carboxylic Acid Group:** A terminal carboxyl group (-COOH) that can be activated to react with primary amine groups (-NH₂), commonly found in lysine residues of proteins or other amine-containing molecules, to form a stable amide bond.

Caption: Chemical structure of **Mal-PEG5-acid**.

Quantitative Data

The key physicochemical properties of **Mal-PEG5-acid** are summarized in the table below.

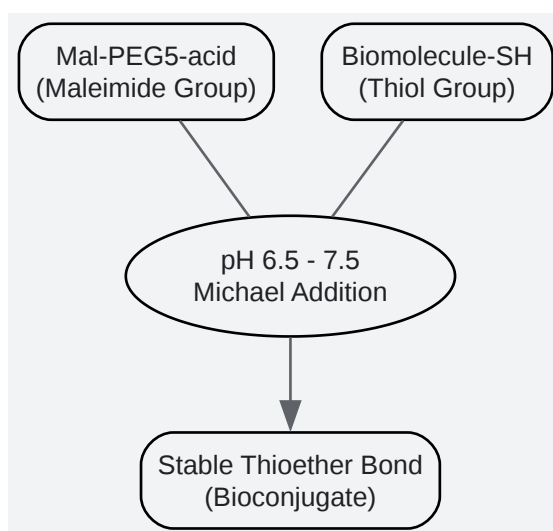
Property	Value	Reference(s)
IUPAC Name	1-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)-3,6,9,12,15-pentaoxaoctadecan-18-oic acid	
CAS Number	1286755-26-7	
Molecular Formula	C ₁₇ H ₂₇ NO ₉	
Molecular Weight	389.40 g/mol	
Exact Mass	389.1686 u	
Purity	≥95-98%	
Appearance	Light brown to yellow liquid	
Solubility	DCM, DMSO (100 mg/mL), Soluble in aqueous media	
Storage Conditions	-20°C (long-term), Protect from light	

Reactivity and Mechanism

The utility of **Mal-PEG5-acid** stems from the orthogonal reactivity of its terminal functional groups, allowing for sequential or one-pot conjugation strategies.

Maleimide-Thiol Conjugation

The maleimide group reacts with a sulfhydryl (thiol) group via a Michael addition mechanism. This reaction is highly specific for thiols within a pH range of 6.5 to 7.5 and proceeds efficiently at room temperature without the need for a catalyst, forming a stable covalent thioether linkage.



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Caption: Reaction scheme for maleimide-thiol conjugation.

Carboxylic Acid-Amine Conjugation

The terminal carboxylic acid must first be activated to react with a primary amine. This is typically achieved using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), often in the presence of N-hydroxysuccinimide (NHS) or Hydroxybenzotriazole (HOBt) to increase efficiency and form a more stable amine-reactive intermediate. This activated ester then readily reacts with an amine to form a stable amide bond.

Experimental Protocols

Below is a generalized protocol for the two-step conjugation of a thiol-containing protein and an amine-containing molecule using **Mal-PEG5-acid**.

Materials

- **Mal-PEG5-acid**
- Thiol-containing protein (e.g., antibody with reduced cysteines)
- Amine-containing molecule (e.g., fluorescent dye, drug payload)
- Activation Reagents: EDC, Sulfo-NHS
- Buffers: Phosphate-buffered saline (PBS), pH 7.2-7.4; MES buffer, pH 6.0
- Reducing Agent (optional): TCEP (Tris(2-carboxyethyl)phosphine)
- Desalting columns

Step 1: Reaction of Carboxylic Acid with Amine-Molecule

- Dissolve Reagents: Dissolve the amine-containing molecule in an appropriate solvent (e.g., DMSO). Dissolve **Mal-PEG5-acid** in the same solvent. Dissolve EDC and Sulfo-NHS in MES buffer, pH 6.0.
- Activation: Add a 5-10 fold molar excess of **Mal-PEG5-acid** to the amine-containing molecule. Add a 1.5-fold molar excess of EDC and Sulfo-NHS over the **Mal-PEG5-acid**.
- Reaction: Allow the reaction to proceed for 1-2 hours at room temperature.
- Purification: Purify the resulting Maleimide-PEG5-Molecule conjugate using an appropriate method, such as HPLC, to remove unreacted reagents.

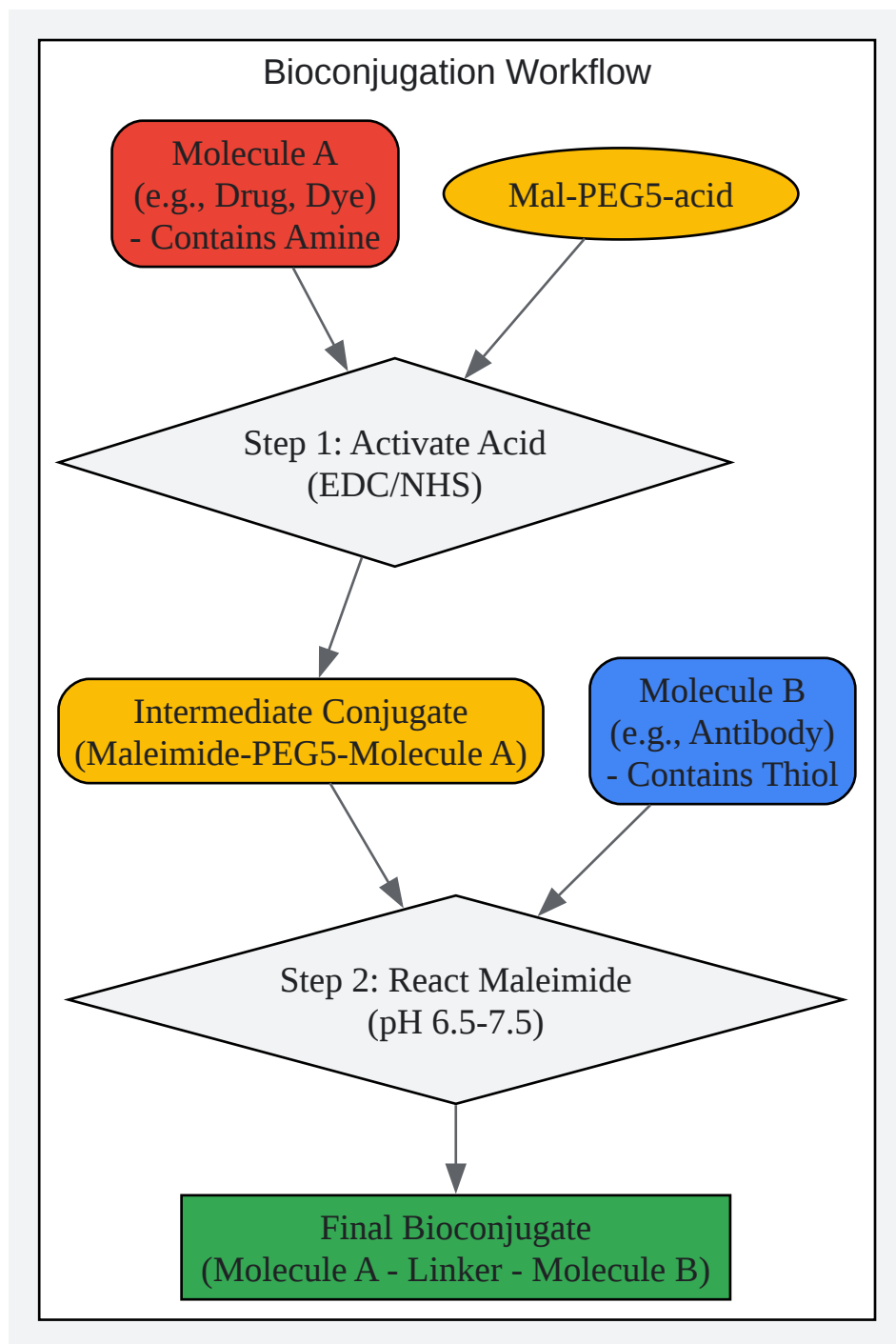
Step 2: Reaction of Maleimide-Conjugate with Thiol-Protein

- **Protein Preparation:** If necessary, reduce disulfide bonds in the protein to generate free thiols using a mild reducing agent like TCEP. Purify the protein using a desalting column to remove the reducing agent.
- **Conjugation:** Dissolve the purified Maleimide-PEG5-Molecule in PBS, pH 7.2. Add it to the thiol-containing protein solution at a 5-20 fold molar excess.
- **Reaction:** Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C, with gentle mixing.
- **Quenching:** Quench any unreacted maleimide groups by adding a low molecular weight thiol, such as L-cysteine or β -mercaptoethanol.
- **Final Purification:** Purify the final bioconjugate using size exclusion chromatography (SEC) or affinity chromatography to remove excess reagents and unconjugated molecules.

Applications in Research and Drug Development

The unique structure of **Mal-PEG5-acid** makes it a versatile tool for a variety of advanced applications.

- **Antibody-Drug Conjugates (ADCs):** **Mal-PEG5-acid** is used to link potent cytotoxic drugs to monoclonal antibodies. The antibody directs the drug to a specific target (e.g., a cancer cell), where the drug can then exert its effect, minimizing off-target toxicity.
- **PROTAC Development:** In PROTACs, this linker connects a ligand for a target protein with a ligand for an E3 ubiquitin ligase, hijacking the cell's natural protein degradation machinery to eliminate disease-causing proteins.
- **Protein Labeling and Diagnostics:** The linker can attach fluorescent dyes, biotin, or other reporter molecules to proteins for use in diagnostic assays and cellular imaging.
- **Surface Functionalization:** **Mal-PEG5-acid** is used to immobilize proteins or peptides onto surfaces, such as nanoparticles or biosensors, for targeted drug delivery and diagnostic applications.



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Caption: General workflow for linking two molecules using **Mal-PEG5-acid**.

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